molecular formula C28H34O8 B1666472 Ablukast CAS No. 96566-25-5

Ablukast

Cat. No. B1666472
CAS RN: 96566-25-5
M. Wt: 498.6 g/mol
InChI Key: FGGYJWZYDAROFF-UHFFFAOYSA-N
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Description

Ablukast (INN) is an experimental drug that is a leukotriene antagonist . It was investigated for potential applications in the treatment of inflammatory conditions, including asthma, skin disorders, and inflammatory bowel disease . It reached Phase III clinical trials, but development was discontinued in 1996 .


Molecular Structure Analysis

Ablukast has a molecular formula of C28H34O8 . Its average mass is 498.565 Da and its mono-isotopic mass is 498.225372 Da .


Chemical Reactions Analysis

Ablukast is a specific and active leukotriene receptor antagonist . It effectively reduces LTC4- and antigen-induced bronchoconstriction .


Physical And Chemical Properties Analysis

Ablukast has a molecular formula of C28H34O8 . Its average mass is 498.565 Da and its mono-isotopic mass is 498.225372 Da .

Scientific Research Applications

1. Synthesis and Chemical Properties

Ablukast, a leukotriene antagonist, has been synthesized efficiently starting from 2,4-dihydroxyacetophenone. This process involved a Claisen condensation with ethyl oxalate, followed by hydrogenation, Fries rearrangement, and several other steps to produce Ablukast (Manchand, Micheli, & Saposnik, 1992).

2. Therapeutic Applications in Asthma and Allergic Conditions

Ablukast, as a leukotriene receptor antagonist, is primarily used in the management of asthma and allergic conditions. It has been shown to significantly reduce asthma exacerbations in children with intermittent asthma (Bisgaard et al., 2005). Additionally, it has demonstrated effectiveness in reducing airway eosinophilic inflammation in asthma patients, thus improving symptoms and lung function (Pizzichini et al., 1999).

3. Neuroprotective Effects

Recent studies have explored the potential neuroprotective effects of Ablukast. It has been investigated for its role in alleviating degenerative neurological changes associated with aging (Grinde et al., 2020). Additionally, Ablukast showed a neuroprotective effect in a Parkinson's disease model in rats, by attenuating microglial cell activation and p38 MAPK expression (Mansour et al., 2018).

4. Effects in Other Medical Conditions

Ablukast has also been studied for its protective effects in ischemia-reperfusion injury in rat ovaries, where it normalized changes of lipid peroxidation and myeloperoxidase, indicating its potential as a tissue-protective agent (Oral et al., 2011).

Safety And Hazards

Ablukast is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]-3,4-dihydro-2H-chromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O8/c1-4-8-21-23(12-10-20(17(2)29)27(21)31)34-13-6-5-7-14-35-26-16-25-19(15-22(26)18(3)30)9-11-24(36-25)28(32)33/h10,12,15-16,24,31H,4-9,11,13-14H2,1-3H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGYJWZYDAROFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CCC(OC3=C2)C(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869277
Record name 6-Acetyl-7-{[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentyl]oxy}-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ablukast

CAS RN

96566-25-5, 131147-29-0
Record name Ablukast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96566-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ablukast [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096566255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ro 23-3544
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131147290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Acetyl-7-{[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentyl]oxy}-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABLUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/000TKM5BBQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
PS Manchand, RA Micheli, SJ Saposnik - Tetrahedron, 1992 - Elsevier
An efficient synthesis of the leukotriene antagonist ablukast (5) has been achieved starting from 2,4-dihydroxyacetophenone. The latter, on a Claisen condensation with ethyl oxalate, …
Number of citations: 13 www.sciencedirect.com
I Morton, IK Morton, JM Hall, J Hall - 1999 - books.google.com
This dictionary provides a convenient personal reference source, intended to complement more encyclopaedic works. First, there is an alphabetic, fully cross-indexed listing of …
Number of citations: 83 books.google.com
CR Ganellin, DJ Triggle - 1996 - books.google.com
This book provides the ultimate resource for medicinal and pharmaceutical chemists, presenting concise chemical, physical, and bibliographic data on drugs and pharmacological …
Number of citations: 76 books.google.com
CD Poff, M Balazy - Current Drug Targets-Inflammation & …, 2004 - ingentaconnect.com
… Like tomelukast, verlukast and ablukast have also been withdrawn from development due to the inability to develop pharmaceuticals from these drugs that are both safe and effective [72…
Number of citations: 68 www.ingentaconnect.com
PR Bernstein - American journal of respiratory and critical care …, 1998 - atsjournals.org
Several strategies have been employed by medicinal chemists in the design of potent and selective leukotriene receptor antagonists—leukotriene structural analogs, FPL 55712 …
Number of citations: 51 www.atsjournals.org
M Mayuri, PT Krishnamurthy, TM Vijayakumar - … and Molecular Pathology, 2022 - Elsevier
Background A growing number of genetic and cancer biology investigations have found that the tachykinin NK1 Receptor plays an important role in cancer cell proliferation and survival. …
Number of citations: 3 www.sciencedirect.com
JD Hepworth, BM Heron - Progress in Heterocyclic Chemistry, 1993 - Elsevier
These heterocyclic systems continue to attract much interest, largely as a result of their value in synthesis and their natural occurrence. In the former category, reviews have appeared on …
Number of citations: 1 www.sciencedirect.com
IKM Morton - 1999 - Springer
… These include: ablukast, cinalukast, tomelukast and BAY x 7195 (a CysLT\ antagonist, by inhalation in the treatment of asthma). Iralukast, a CysLT\ antagonist, for inhalation, is on trial in …
Number of citations: 0 link.springer.com
RA Galemmo Jr, A Gavai, FC Huang - Current Opinion on …, 1992 - Taylor & Francis
Over the last twenty years the pharmaceutical industry has committed much effort to the discovery and development of sulphidopeptide leukotriene antagonists as therapeutic agents for …
Number of citations: 8 www.tandfonline.com
SS Kulkarni - 2004 - search.proquest.com
5 Lipoxygenase (5LO) is a member of a large family of dioxygenase enzymes (LOs) that catalyzes 2-step oxygenation of arachidonic acid (AA) to form LTA4, a major precursor for many …
Number of citations: 3 search.proquest.com

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